molecular formula C5H13IN4O B3119192 N-aminomorpholine-4-carboximidamide hydroiodide CAS No. 24777-76-2

N-aminomorpholine-4-carboximidamide hydroiodide

Cat. No.: B3119192
CAS No.: 24777-76-2
M. Wt: 272.09 g/mol
InChI Key: YXNSDJJTIYZVOV-UHFFFAOYSA-N
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Description

N-aminomorpholine-4-carboximidamide hydroiodide is a chemical compound belonging to the family of carboxamidines. It has the molecular formula C5H13IN4O and a molecular weight of 272.09 g/mol. This compound is known for its unique structure, which includes an aminomorpholine ring and a carboximidamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminomorpholine-4-carboximidamide hydroiodide typically involves the reaction of morpholine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydroiodic acid to obtain the hydroiodide salt of N-aminomorpholine-4-carboximidamide.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-aminomorpholine-4-carboximidamide hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-aminomorpholine-4-carboximidamide hydroiodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-aminomorpholine-4-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-aminomorpholine-4-carboximidamide hydroiodide include other carboxamidines and aminomorpholine derivatives. Some examples are:

  • N-aminomorpholine-4-carbothioamide
  • N-aminomorpholine-4-carboxamide
  • N-aminomorpholine-4-carboxylate

Uniqueness

This compound is unique due to its specific combination of an aminomorpholine ring and a carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-aminomorpholine-4-carboximidamide;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O.HI/c6-5(8-7)9-1-3-10-4-2-9;/h1-4,7H2,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNSDJJTIYZVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NN)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=N/N)/N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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